3-Bromo-1-benzofuran-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
3-bromo-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12) |
InChI Key |
QOTSOYMIFCGLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)Br |
Origin of Product |
United States |
Synthetic Strategies for 3 Bromo 1 Benzofuran 2 Carboxamide and Analogous Benzofuran 2 Carboxamides
Historical Perspectives on Benzofuran-2-carboxamide (B1298429) Synthesis
The chemistry of benzofurans dates back to the 19th century, with the first furan (B31954) derivative, pyromucic acid (furan-2-carboxylic acid), being isolated from the dry distillation of mucic acid. jocpr.com The parent benzofuran (B130515) ring system was first synthesized by Perkin in 1870 from coumarin (B35378), marking a significant milestone in heterocyclic chemistry. jocpr.comnih.gov Early syntheses of benzofuran derivatives, including those with a carboxamide function at the C2 position, were often multi-step processes relying on classical named reactions and harsh reaction conditions. The development of methods to construct the benzofuran-2-carboxamide core was driven by the need to access analogs of naturally occurring, biologically active molecules. These initial routes laid the groundwork for the more sophisticated and efficient methods that would follow.
Classical Synthetic Approaches to Benzofuran Scaffolds
Before the widespread adoption of transition-metal catalysis, the construction of the benzofuran scaffold relied on several classical intramolecular cyclization strategies. These methods typically involve the formation of the crucial C-O or C-C bond to close the furan ring onto the benzene (B151609) core.
Common approaches include:
Cyclization of o-Alkenylphenols: Oxidative cyclization of ortho-alkenylphenols, such as 2-hydroxystilbenes, using reagents like lead tetra-acetate, provides a direct route to 2-arylbenzofurans. jocpr.com
Perkin Rearrangement: A foundational method involving the reaction of a coumarin derivative to form a benzofuran. jocpr.com
Rap-Stoermer Reaction: This reaction involves the base-catalyzed condensation of a salicylaldehyde (B1680747) with an α-haloketone, proceeding through a Dieckmann-like aldol (B89426) condensation to yield benzofuran derivatives. nih.gov
Sonogashira-Type Coupling and Cyclization: A widely used classical approach for synthesizing 2-arylbenzofurans involved the coupling of cuprous aryl acetylenes with ortho-halophenols in pyridine. jocpr.com
These methods, while foundational, often require specifically pre-functionalized starting materials and may lack the broad substrate scope and functional group tolerance of modern catalytic systems.
Modern Catalytic Methodologies for Benzofuran-2-carboxamide Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, including benzofuran-2-carboxamides. These modern methods offer higher efficiency, selectivity, and functional group compatibility compared to classical approaches, enabling the rapid generation of diverse molecular libraries for drug discovery and material science.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H functionalization reactions. For the synthesis of C3-substituted benzofuran-2-carboxamides, a powerful strategy involves the use of a directing group to guide the catalyst to a specific C-H bond. The 8-aminoquinoline (B160924) (8-AQ) group has proven to be exceptionally effective for this purpose. mdpi.comnih.govchemrxiv.org
This strategy begins with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline to form the corresponding amide substrate. chemrxiv.orgsemanticscholar.org In the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), this substrate can react with various coupling partners to introduce substituents at the C3 position with high efficiency. mdpi.comnih.gov This method is particularly well-suited for C3-arylation using aryl iodides. mdpi.comchemrxiv.org The proposed mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the palladium catalyst to the 8-AQ directing group, followed by C-H activation at the C3 position to form a palladacycle intermediate. mdpi.comnih.gov Oxidative addition of the aryl iodide, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst. mdpi.com
A key advantage of this methodology is its modularity. After the C3-functionalization, the 8-AQ directing group can be efficiently removed and replaced with a variety of other amines through a one-pot, two-step transamidation procedure. mdpi.comnih.govdiva-portal.org This allows for the synthesis of a diverse library of C3-substituted benzofuran-2-carboxamides from a common intermediate. mdpi.comchemrxiv.orgsemanticscholar.org While extensively demonstrated for arylations, this C-H activation approach could foreseeably be adapted for the direct C3-bromination of the N-(quinolin-8-yl)benzofuran-2-carboxamide core using a suitable electrophilic bromine source, providing a direct route to the title compound, 3-Bromo-1-benzofuran-2-carboxamide.
| Product | Aryl Iodide | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| 2a | 4-Iodoanisole | 86 | 7 | nih.gov |
| 2b | 5-Iodo-meta-xylene | 76 | 14 | nih.gov |
| 2c | 4-Iodotoluene | 88 | 14 | nih.gov |
| 2m | 2-Iodothiophene | 86 | 14 | chemrxiv.org |
| 2n | 6-Iodochromone | 85 | 24 | chemrxiv.org |
Copper catalysts offer a cost-effective and versatile alternative to palladium for the synthesis of benzofurans. Copper-based systems are employed in several distinct strategies for constructing the benzofuran core. One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which allows for the regioselective synthesis of polysubstituted benzofurans in a one-pot procedure. rsc.org
Copper is also frequently used as a co-catalyst with palladium in Sonogashira coupling reactions between o-iodophenols and terminal alkynes, which, upon intramolecular cyclization, yield benzofuran derivatives. nih.gov Furthermore, copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the [3+2] cycloaddition of indole-3-acrylates with p-benzoquinones to construct indole-tethered benzofuran scaffolds. rsc.org Weng and colleagues developed a copper-catalyzed methodology to synthesize trifluoroethyl-substituted benzofuran derivatives from salicylaldehyde-derived Schiff bases and substituted alkenes. nih.gov These diverse applications highlight the utility of copper in forging the C-O and C-C bonds necessary for benzofuran ring formation, providing routes to precursors for benzofuran-2-carboxamides.
Rhodium catalysts are particularly effective in mediating annulation reactions to construct cyclic systems. In the context of benzofuran synthesis, rhodium catalysis enables unique transformations for building the core structure. For instance, a rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones provides a pathway to benzofurans. nih.gov In this cascade reaction, the reaction pathway is dependent on the nature of the linker atom (oxygen or nitrogen). nih.gov Another approach involves the rhodium-catalyzed annulation of primary benzylamines with α-diazo ketones to furnish isoquinolines, a strategy that showcases rhodium's ability to facilitate complex bond formations. acs.org The development of rhodium-catalyzed methods for the direct synthesis of the benzofuran ring from acyclic precursors represents a powerful tool for accessing complex substitution patterns that may be difficult to achieve through functionalization of a pre-existing ring. nih.gov
Indium(III) triflate (In(OTf)₃) is a versatile Lewis acid catalyst that can promote various organic transformations. While more commonly associated with [4+2] cycloadditions (Diels-Alder reactions), related Lewis acids have been shown to catalyze [3+2] cycloadditions for the synthesis of benzofuran scaffolds. researchgate.netresearchgate.net For example, an efficient synthesis of 2-aryl-2,3-dihydrobenzofurans has been achieved via a copper-catalyzed [3+2] cycloaddition between a quinone ester and a styrene (B11656) derivative, a strategy that could be explored with other Lewis acids like In(OTf)₃. researchgate.net Similarly, Cu(OTf)₂ has been used for [3+2] cycloadditions to form benzofuran scaffolds. rsc.org These cycloaddition strategies involve the reaction of a three-atom component with a two-atom component to construct the five-membered furan ring. By carefully selecting the precursors, this methodology can provide access to highly substituted benzofurans that can be further elaborated to the desired benzofuran-2-carboxamide targets.
Scandium-Triflate-Catalyzed [4+1] Cycloaddition Approaches to Benzofuran Derivatives
Scandium triflate (Sc(OTf)₃) is recognized as a potent and versatile Lewis acid catalyst in organic synthesis, capable of promoting a wide range of transformations, including the formation of heterocyclic systems. organic-chemistry.orgnih.gov It is particularly effective in reactions such as Prins-type cyclizations, the synthesis of ketimines from ketones, and Friedel-Crafts-type reactions. rsc.orglookchem.com
While Sc(OTf)₃ has been successfully employed in [4+2] annulations to construct nitrogen-containing heterocycles like cinnoline (B1195905) derivatives through an azo-Povarov reaction ehu.es, its specific application in a [4+1] cycloaddition strategy to directly assemble the benzofuran core is not extensively documented in current literature. The Povarov reaction demonstrates the ability of Sc(OTf)₃ to activate substrates towards cycloaddition, offering a potential, though yet to be fully explored, avenue for novel benzofuran synthesis. ehu.es The established catalytic activity of scandium triflate in related annulation and cyclization reactions suggests its potential utility in developing new, efficient pathways toward substituted benzofurans, although specific [4+1] protocols remain a subject for future research.
Tandem Cyclization and Multicomponent Reactions for Benzofuran-2-carboxamide Scaffolds
A highly modular and efficient tandem strategy has been developed that begins with commercially available benzofuran-2-carboxylic acid. mdpi.comchemrxiv.org This method utilizes an 8-aminoquinoline (8-AQ) directing group to facilitate a palladium-catalyzed C-H arylation specifically at the C3 position of the benzofuran ring. Following the introduction of a desired substituent at C3, the 8-AQ auxiliary is cleaved and replaced in a one-pot, two-step transamidation process. This sequence first involves activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP), followed by aminolysis with a desired amine to furnish a diverse array of C3-substituted benzofuran-2-carboxamides. mdpi.comchemrxiv.org This approach is notable for its high efficiency and broad substrate scope, making it a powerful tool for generating libraries of benzofuran derivatives. mdpi.com
| C3-Substituted Benzofuran Precursor | Amine Nucleophile | Product | Yield |
|---|---|---|---|
| N-(quinolin-8-yl)-3-phenylbenzofuran-2-carboxamide | Cyclohexylamine | N-cyclohexyl-3-phenylbenzofuran-2-carboxamide | 80% |
| N-(quinolin-8-yl)-3-phenylbenzofuran-2-carboxamide | Benzylamine | N-benzyl-3-phenylbenzofuran-2-carboxamide | 85% |
| N-(quinolin-8-yl)-3-phenylbenzofuran-2-carboxamide | Morpholine | (3-phenylbenzofuran-2-yl)(morpholino)methanone | 91% |
| 3-(4-methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | Cyclohexylamine | N-cyclohexyl-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 75% |
| 3-(thiophen-3-yl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | Benzylamine | N-benzyl-3-(thiophen-3-yl)benzofuran-2-carboxamide | 60% |
Other tandem approaches have also been reported. For instance, a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides an effective route to 2-aroyl benzofurans. rsc.org Additionally, DMAP-mediated tandem cyclization reactions have been developed to synthesize 3-aminobenzofuran derivatives from ortho-hydroxy α-aminosulfones and bromo-dicarbonyl compounds, demonstrating the versatility of cascade strategies in accessing functionalized benzofuran cores. mdpi.comnih.gov
Regioselective Bromination Methodologies for Benzofuran Carboxamide Ring Systems
The introduction of a bromine atom at a specific position on the benzofuran ring is a key transformation for accessing compounds like this compound. The electronic properties of the benzofuran ring system inherently favor electrophilic substitution at the C3 position, which simplifies regioselective functionalization. The synthesis of potent 3-bromo-substituted benzofuran inhibitors has been reported, confirming the viability and importance of this chemical modification. nih.gov
The most common and effective method for achieving C3-bromination of benzofurans is through electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) are widely used for this purpose, often providing high yields and excellent regioselectivity for the C3 position on the electron-rich furan ring. researchgate.net The reaction is typically carried out in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN), at room temperature or with gentle heating. Alternative reagents include elemental bromine (Br₂) in solvents like acetic acid or dichloromethane. The choice of reagent and conditions can be optimized to ensure high conversion and minimize potential side reactions.
| Brominating Agent | Typical Conditions | Key Advantages |
|---|---|---|
| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CH₃CN, CCl₄), often with a radical initiator (e.g., AIBN) or light, room temperature. | High regioselectivity, easy to handle solid, mild reaction conditions. |
| Bromine (Br₂) | Solvent (e.g., CH₂Cl₂, AcOH, CCl₄), often in the presence of a Lewis acid or at low temperature. | Strong brominating agent, readily available. |
| Pyridinium tribromide | Solvent (e.g., THF, AcOH), room temperature. | Solid reagent, easier to handle than liquid bromine, provides a controlled release of Br₂. |
Synthetic Route Optimization and Efficiency in this compound Preparation
Two primary retrosynthetic pathways can be considered for optimal preparation:
Route A: Late-Stage Bromination. This approach begins with the synthesis or purchase of 1-benzofuran-2-carboxamide. The key step is the direct, regioselective bromination of this precursor at the C3 position. Given the inherent reactivity of the benzofuran ring, this transformation can be achieved with high efficiency using standard electrophilic brominating agents like NBS. This route is highly convergent and likely the most step-economical pathway if the starting carboxamide is accessible.
Route B: Early-Stage Bromination. This pathway starts with benzofuran-2-carboxylic acid. The first step involves regioselective C3-bromination to form 3-bromo-1-benzofuran-2-carboxylic acid. The subsequent step is the conversion of the carboxylic acid to the primary amide. This can be accomplished through various standard amide coupling protocols, such as activation with thionyl chloride (SOCl₂) or a coupling reagent like HATU, followed by treatment with ammonia (B1221849) or an ammonia equivalent. While slightly longer than Route A, this approach may be advantageous if the starting carboxylic acid is more readily available or cost-effective than the corresponding amide.
The modular strategy involving C-H functionalization is exceptionally powerful for creating a library of diverse C3-substituted analogs but may be less direct for the specific synthesis of the 3-bromo derivative compared to a dedicated bromination reaction. mdpi.comchemrxiv.org The ultimate choice of an optimized route depends on factors such as starting material availability, cost, and scalability requirements. Both proposed routes leverage the predictable regioselectivity of the benzofuran system to achieve efficient synthesis of the target molecule.
| Route | Starting Material | Key Steps | Advantages | Potential Challenges |
|---|---|---|---|---|
| A: Late-Stage Bromination | 1-Benzofuran-2-carboxamide | 1. Regioselective C3-bromination | Most direct, high step economy. | Availability/cost of starting amide. |
| B: Early-Stage Bromination | Benzofuran-2-carboxylic acid | 1. Regioselective C3-bromination 2. Amide formation | Uses readily available starting material. | Requires an additional step for amide coupling. |
Mechanistic Investigations of Synthetic Pathways to 3 Bromo 1 Benzofuran 2 Carboxamide Derivatives
Mechanistic Understanding of C-H Functionalization in Benzofuran-2-carboxamide (B1298429) Synthesis
The introduction of substituents at the C3 position of the benzofuran (B130515) ring is a critical step in the synthesis of derivatives of 3-bromo-1-benzofuran-2-carboxamide. Palladium-catalyzed C-H functionalization has emerged as a powerful and atom-economical method to achieve this. nih.gov A highly modular synthetic route utilizes an 8-aminoquinoline (B160924) (8-AQ) group as a directing auxiliary. mdpi.comnih.gov This directing group, attached as an amide to the C2 carboxyl group of the benzofuran, positions the palladium catalyst in proximity to the C3 C-H bond, enabling its selective activation and subsequent arylation. nih.govchemrxiv.org
The process involves the reaction of an N-(quinolin-8-yl)benzofuran-2-carboxamide with an aryl iodide in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), along with additives like sodium acetate (NaOAc) and silver acetate (AgOAc). mdpi.com This strategy allows for the efficient installation of a wide array of aryl and heteroaryl groups at the C3 position. mdpi.comnih.gov Research has shown that the reaction conditions, including catalyst loading and reaction time, can be tuned for different substrates. For instance, aryl iodides with electron-donating substituents tend to react more favorably. mdpi.com The versatility of this C-H functionalization step is a cornerstone for creating a diverse library of C3-substituted benzofuran-2-carboxamide derivatives. mdpi.com
Elucidation of Transamidation Mechanisms in Carboxamide Formation
Following the C-H functionalization at the C3 position, the 8-aminoquinoline directing group is typically cleaved and replaced with a desired amine to form the final carboxamide product. This is achieved through a transamidation reaction. nih.gov A particularly effective method is a one-pot, two-step procedure that avoids harsh conditions. mdpi.comnih.gov
In the first step, the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide is activated by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction forms a key intermediate, an N-acyl-Boc-carbamate. mdpi.comnih.gov This intermediate is highly activated towards nucleophilic attack.
The second step is the aminolysis of the activated N-acyl-Boc-carbamate intermediate. chemrxiv.org A desired primary or secondary amine is added, which displaces the activated 8-aminoquinoline group to form the final, stable benzofuran-2-carboxamide product. nih.gov A notable feature of this aminolysis step is that it proceeds efficiently at mild temperatures and does not require any additional metal catalyst or additive. nih.govchemrxiv.org This two-step transamidation protocol provides a modular and high-yielding route to a diverse range of C3-substituted benzofuran-2-carboxamide derivatives. nih.gov
Table 1: Two-Step Transamidation Protocol
| Step | Reagents | Intermediate/Product | Key Features |
|---|---|---|---|
| 1. Activation | C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide, Boc₂O, DMAP | N-acyl-Boc-carbamate intermediate | Activates the amide for nucleophilic attack. |
| 2. Aminolysis | N-acyl-Boc-carbamate intermediate, desired amine (e.g., benzylamine) | Final C3-substituted benzofuran-2-carboxamide | Proceeds without an additional catalyst at mild temperatures. |
Catalytic Cycle Analysis in Metal-Mediated Benzofuran Formation
The mechanism of the palladium-catalyzed C-H arylation at the C3 position of the benzofuran core has been proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com This cycle is a common pathway for C-H functionalization reactions directed by the 8-aminoquinoline group.
The proposed catalytic cycle begins with the coordination of the palladium(II) catalyst, such as Pd(OAc)₂, to the nitrogen of the 8-aminoquinoline directing group of the substrate, forming intermediate A . mdpi.com This is followed by the crucial C-H activation step. The palladium center abstracts a proton from the C3 position of the benzofuran ring, a process facilitated by a base or acetate ligand, to form a five-membered palladacycle intermediate B . mdpi.com
Next, the aryl iodide undergoes oxidative addition to the Pd(II) center of the palladacycle B . This step forms a high-valent Pd(IV)-intermediate, labeled as C . mdpi.com This intermediate is highly reactive and subsequently undergoes reductive elimination. During this final step, the new carbon-carbon bond between the C3 of the benzofuran and the aryl group is formed, and the palladium center is reduced from Pd(IV) back to Pd(II). The resulting product-bound Pd(II)-complex D then releases the C3-arylated product, and the active Pd(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle. mdpi.com
Identification of Reaction Intermediates and Transition States
Throughout the synthetic pathway to this compound derivatives, several key reaction intermediates have been identified or proposed, providing insight into the reaction mechanism.
In the palladium-catalyzed C-H functionalization step, the most critical intermediates are those within the catalytic cycle. The palladacycle B , a five-membered ring containing the palladium atom bonded to both the directing group and the C3 carbon of the benzofuran, is a central intermediate formed after the C-H activation step. mdpi.com The existence of such palladacycles is well-established in similar directed C-H functionalization reactions. Following this, the Pd(IV)-intermediate C is formed upon oxidative addition of the aryl iodide. mdpi.com While often transient and difficult to isolate, Pd(IV) intermediates are considered key in this type of cross-coupling reaction.
In the subsequent transamidation sequence, the N-acyl-Boc-carbamate is a crucial, isolable intermediate. nih.govchemrxiv.org Its formation activates the otherwise stable amide bond of the 8-aminoquinoline auxiliary, making it susceptible to nucleophilic attack by an incoming amine. The stability and reactivity of this carbamate (B1207046) intermediate are key to the success of the mild, two-step transamidation protocol. nih.gov
Table 2: Key Reaction Intermediates
| Reaction Stage | Intermediate Name | Proposed Structure | Role in Synthesis |
|---|---|---|---|
| C-H Functionalization | Palladacycle B | Five-membered ring with Pd bonded to the directing group and C3 of the benzofuran. | Formed after C-H activation, precedes oxidative addition. |
| C-H Functionalization | Pd(IV)-Intermediate C | Palladium center coordinated to the benzofuran substrate, the directing group, and the aryl group. | High-energy species that undergoes reductive elimination to form the C-C bond. |
| Transamidation | N-acyl-Boc-carbamate | The 8-AQ amide is converted to a carbamate using Boc₂O. | Activates the amide, facilitating its displacement by another amine. |
Chemical Reactivity and Transformations of 3 Bromo 1 Benzofuran 2 Carboxamide
Intrinsic Reactivity of the Benzofuran (B130515) Heterocycle in 3-Bromo-1-benzofuran-2-carboxamide
The benzofuran ring system is an electron-rich heterocycle, which generally favors electrophilic attack. However, the presence of an electron-withdrawing carboxamide group at the C2 position and a bromine atom at the C3 position significantly modulates this inherent reactivity.
With the C2 and C3 positions of the furan (B31954) ring occupied, electrophilic aromatic substitution (EAS) on this compound is directed towards the benzene (B151609) ring. The regiochemical outcome of such reactions is determined by the combined directing effects of the fused furan ring and the substituents.
Typical electrophilic substitution reactions that could be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions, though the deactivated nature of the ring system may require forcing conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-4-nitro-1-benzofuran-2-carboxamide and/or 3-Bromo-6-nitro-1-benzofuran-2-carboxamide |
| Bromination | Br₂ / FeBr₃ | 3,4-Dibromo-1-benzofuran-2-carboxamide and/or 3,6-Dibromo-1-benzofuran-2-carboxamide |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-Bromo-4-acyl-1-benzofuran-2-carboxamide and/or 3-Bromo-6-acyl-1-benzofuran-2-carboxamide |
Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted benzofurans.
The electron-rich nature of the benzofuran ring generally makes it resistant to nucleophilic attack. Furthermore, studies on related substituted benzofurans have shown that attempts to perform reactions like nickel-catalyzed reductive ring-opening, which involves nucleophilic attack on the core, were unsuccessful for 2- or 3-substituted derivatives. chinesechemsoc.org This suggests that the benzofuran core of this compound is likely to be unreactive towards many nucleophiles under standard conditions.
However, nucleophilic aromatic substitution (SNAr) on the benzene portion of the molecule could be possible if it were substituted with strongly electron-withdrawing groups, such as a nitro group, at a position activated for nucleophilic attack (ortho or para to the withdrawing group). Without such activation, direct nucleophilic attack on the benzofuran core is not a typical transformation for this compound.
Transformations Involving the C3-Bromo Substituent
The bromine atom at the C3 position is a key functional handle, enabling a wide array of synthetic transformations. This versatility allows for the diversification of the benzofuran scaffold at this position, which is crucial for creating libraries of compounds for various applications, including medicinal chemistry. mdpi.com
The C3-bromo group is well-suited for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of similar 2-bromo-3-aroyl-benzofurans in such couplings indicates that this compound would be an excellent substrate for these transformations. nih.gov
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce a variety of aryl or vinyl groups at the C3 position. libretexts.orgnih.govnih.gov
Heck Coupling: Coupling with alkenes under palladium catalysis provides a route to 3-alkenyl-1-benzofuran-2-carboxamides. nih.govnih.govlibretexts.org
Sonogashira Coupling: The reaction with terminal alkynes, typically catalyzed by palladium and a copper(I) co-catalyst, yields 3-alkynyl derivatives. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the C3 position with various primary or secondary amines. wikipedia.orglibretexts.org
Table 2: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-1-benzofuran-2-carboxamide |
| Heck | Styrene (B11656) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-Styryl-1-benzofuran-2-carboxamide |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-1-benzofuran-2-carboxamide |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-Morpholino-1-benzofuran-2-carboxamide |
Note: The conditions listed are representative examples and may require optimization for the specific substrate.
The C3-bromo substituent can undergo halogen-metal exchange upon treatment with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium or t-butyllithium), typically at low temperatures. wikipedia.orgstackexchange.comtcnj.edu This reaction generates a potent C3-lithiated benzofuran intermediate. The adjacent C2-carboxamide group may play a role in directing or stabilizing this intermediate through chelation. rsc.org
This newly formed organometallic species is a powerful nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups at the C3 position. nih.gov
Table 3: Derivatization via Halogen-Metal Exchange
| Step 1: Reagent | Step 2: Electrophile | Functional Group Introduced at C3 |
| n-BuLi | CO₂ | Carboxylic acid (-COOH) |
| n-BuLi | DMF | Aldehyde (-CHO) |
| n-BuLi | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |
| n-BuLi | R-I (Alkyl iodide) | Alkyl group (-R) |
Direct nucleophilic displacement of a bromide from an sp²-hybridized carbon is generally challenging. However, in this compound, the C3-bromo group is adjacent to the electron-withdrawing carboxamide group at C2. This electronic arrangement can activate the C3 position towards nucleophilic aromatic substitution (SNAr) type reactions, particularly with soft nucleophiles. Studies on analogous 2-bromo-3-aroyl-benzofurans have demonstrated that direct nucleophilic substitution is a viable pathway. nih.gov
This allows for the introduction of various heteroatom nucleophiles, such as alkoxides, thiolates, and amines, directly at the C3 position, often under thermal conditions or with base catalysis.
Table 4: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-1-benzofuran-2-carboxamide |
| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-1-benzofuran-2-carboxamide |
| Amine | Piperidine | 3-Piperidinyl-1-benzofuran-2-carboxamide |
Reactivity of the Carboxamide Moiety
The carboxamide group is a robust functional group, yet it can undergo several important transformations, including hydrolysis, amidation, reduction, oxidation, and N-derivatization. The electronic environment of the bromo-benzofuran ring system modulates the reactivity of this amide functionality.
The conversion of the carboxamide group in benzofuran-2-carboxamides to other functionalities is a key transformation. While direct hydrolysis of the primary amide in this compound would require harsh conditions, related transformations highlight the accessibility of the corresponding carboxylic acid. For instance, N-(quinolin-8-yl)benzofuran-2-carboxamides can be hydrolyzed to their respective carboxylic acids using sodium hydroxide (B78521) in ethanol, a process that showcases the potential for cleavage of the amide bond under basic conditions. mdpi.com
More synthetically versatile are amidation reactions, particularly transamidation. This process allows for the exchange of the amine portion of the amide. A highly efficient method involves the use of an 8-aminoquinoline (B160924) (8-AQ) directing group on the amide nitrogen. This auxiliary can be cleaved and replaced by another amine in a one-pot, two-step transamidation protocol. nih.gov The process first involves activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate. This activated intermediate then readily reacts with various amine nucleophiles at mild temperatures to yield the new, desired carboxamide derivative. mdpi.comchemrxiv.org This method is notable for its efficiency and broad substrate scope, allowing for the synthesis of a diverse array of N-substituted benzofuran-2-carboxamides. mdpi.com A key advantage of this transamidation procedure is its chemoselectivity; it allows for the modification of the amide group while leaving other sensitive electrophilic groups, such as esters, intact. mdpi.com
Table 1: Examples of Transamidation of C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamides
| Entry | Amine Nucleophile | Product | Yield |
|---|---|---|---|
| 1 | Benzyl amine | N-benzyl-3-aryl-1-benzofuran-2-carboxamide | 75% |
| 2 | Piperonylamine | N-piperonyl-3-aryl-1-benzofuran-2-carboxamide | 84% |
| 3 | Pyrrolidine | 3-aryl-1-(pyrrolidin-1-yl)-1-benzofuran-2-one | 70% |
Data sourced from a study on C3-arylated benzofuran-2-carboxamides, demonstrating the utility of the transamidation protocol. chemrxiv.org
The reduction and oxidation of the carboxamide functionality in this compound are not well-documented in the existing scientific literature. Generally, the reduction of primary amides to amines is a standard transformation in organic synthesis, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). These reactions typically proceed via an initial complexation of the metal hydride with the carbonyl oxygen, followed by hydride delivery and subsequent cleavage of the C-O bond. The application of such methods to this compound would be expected to yield 3-bromo-1-benzofuran-2-yl)methanamine. However, the presence of the bromine atom and the benzofuran ring might influence the reaction, potentially leading to side reactions such as reduction of the furan ring or dehalogenation under certain conditions.
Similarly, direct oxidation of the primary amide group is not a common transformation. The focus of oxidative processes on the benzofuran scaffold typically involves the heterocyclic ring itself. Specific studies on the oxidation of the carboxamide group within this particular molecular context are currently lacking.
N-derivatization of the this compound can be achieved through various synthetic strategies, most notably through the transamidation reactions previously discussed. By starting with a precursor like benzofuran-2-carboxylic acid, one can install an activatable directing group such as 8-aminoquinoline, perform other desired transformations on the benzofuran core (like C-H arylation at the 3-position instead of bromination), and then introduce a wide variety of substituents onto the amide nitrogen. mdpi.comnih.gov This modular approach provides access to libraries of N-substituted benzofuran-2-carboxamides. mdpi.com
The reactivity of the amide itself can be modulated. The formation of an N-acyl-Boc-carbamate intermediate significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by amines under mild, catalyst-free conditions. mdpi.comchemrxiv.org This strategy effectively lowers the energy barrier for amide bond cleavage and reformation, allowing for transformations that are not feasible with the unactivated amide. Another strategy for N-alkylation involves the reaction of NH-containing heterocycles with alkyl halides in the presence of a base like potassium carbonate, a method that has been successfully applied to 4-bromo-NH-1,2,3-triazoles and could potentially be adapted for the N-alkylation of the carboxamide, although regioselectivity could be a challenge. organic-chemistry.org
Cycloaddition Reactions and Annulation Pathways of the Benzofuran System
The benzofuran ring of this compound can participate in cycloaddition reactions, a powerful tool for constructing complex polycyclic systems. The furan moiety within the benzofuran structure can act as a diene in Diels-Alder reactions. Although electron-withdrawing groups on the furan ring, such as the carboxamide and bromine in the target molecule, typically decrease its reactivity as a diene, such reactions are not precluded. Studies on furoic acids and their derivatives, which are also electron-poor furans, have shown that they can indeed act as reactive dienes in Diels-Alder couplings with electron-deficient dienophiles like maleimides. rsc.orgnih.gov These reactions can be significantly enhanced by using water as a solvent or by converting the acid to a carboxylate salt. rsc.org A theoretical study on the ionic Diels-Alder reaction of 3-bromofuran (B129083) with a cyclobuteniminium cation predicted a non-concerted, two-stage, one-step mechanism. rsc.org
Annulation pathways, which involve the formation of a new ring fused to the existing benzofuran system, are also prominent. These reactions often proceed via transition metal-catalyzed C-H activation and subsequent cyclization. While not demonstrated on this compound itself, related strategies highlight the potential. For example, a modular synthetic route to C3-substituted benzofuran-2-carboxamides utilizes a palladium-catalyzed C-H arylation at the 3-position, which is a form of annulation if the arylating agent contains a tethered reactive group. mdpi.comnih.gov
Ring-Opening and Rearrangement Phenomena in Halogenated Benzofurans
The benzofuran ring, particularly when substituted with halogens, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to novel molecular scaffolds. For instance, a study on 3-bromocoumaran-2-one (a related dihydrobenzofuranone) showed that it reacts with thioureas to form S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium (B1672626) bromides. These salts then undergo a base-catalyzed rearrangement to yield 5-(2-hydroxyphenyl)-2-imino-1,3-thiazolidine-4-ones, demonstrating a significant skeletal reorganization initiated by the displacement of the bromine atom. researchgate.net
Photochemical rearrangements are another class of reactions applicable to such systems. While specific studies on this compound are not available, enones and other unsaturated systems are known to undergo a variety of photochemical transformations. baranlab.org Given the conjugated system present in the molecule, it is plausible that it could undergo rearrangements upon UV irradiation, potentially leading to isomeric products through bond reorganizations.
Computational and Theoretical Studies on 3 Bromo 1 Benzofuran 2 Carboxamide
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to determining the three-dimensional structure and the distribution of electrons within a molecule. For 3-Bromo-1-benzofuran-2-carboxamide, methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry, predicting key structural parameters.
Molecular Geometry: The geometry of this compound would be optimized to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. The benzofuran (B130515) core is largely planar, and the orientation of the carboxamide group relative to this plane would be a key structural feature. The presence of the bromine atom is anticipated to influence the local geometry of the furan (B31954) ring.
Illustrative Predicted Bond Lengths and Angles: While specific data for the target molecule is not published, the table below presents typical bond lengths and angles for a benzofuran scaffold that would be refined in a specific calculation for this compound.
| Parameter | Typical Value (Å or °) |
| C-C (benzene ring) | 1.39 - 1.40 |
| C-O (furan ring) | 1.36 - 1.38 |
| C-C (furan ring) | 1.35 - 1.45 |
| C-Br | ~1.85 |
| C-C (carboxamide) | ~1.50 |
| C=O (carboxamide) | ~1.23 |
| C-N (carboxamide) | ~1.33 |
| O-C-C (angle) | 105 - 107 |
| C-C-Br (angle) | 120 - 125 |
Electronic Properties: The electronic properties, such as the distribution of charge and the energies of molecular orbitals (HOMO and LUMO), are crucial for understanding a molecule's reactivity. The electronegative bromine and oxygen atoms, along with the carboxamide group, would create a specific electron distribution. Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to quantify the partial charges on each atom. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic transitions. nih.gov
Density Functional Theory (DFT) Investigations of Reactivity and Selectivity
DFT is a widely used computational method to study the reactivity and selectivity of chemical reactions. nih.gov For this compound, DFT calculations can predict sites susceptible to nucleophilic or electrophilic attack and elucidate the thermodynamics of potential reactions.
Global and Local Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to provide a general measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui function, would identify the specific atoms most likely to participate in a reaction. For instance, the carbonyl carbon of the carboxamide group is an expected electrophilic site, while the nitrogen and oxygen atoms possess nucleophilic character. The bromine atom can also influence the reactivity of the adjacent carbon atoms.
Illustrative Reactivity Descriptors: The following table illustrates the kind of data that DFT calculations would provide.
| Descriptor | Definition | Predicted Trend for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Influenced by the electron-donating character of the benzofuran ring and the electron-withdrawing groups. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the presence of the electron-withdrawing bromo and carboxamide groups, increasing susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. |
| Electrophilicity Index | A measure of the ability to accept electrons | Expected to be significant due to the electron-withdrawing substituents. |
Computational Modeling of Reaction Mechanisms in Benzofuran Synthesis
Computational modeling is instrumental in understanding the step-by-step process of chemical reactions. While the synthesis of this compound can be achieved through various routes, computational studies can help to optimize these synthetic pathways by identifying transition states and calculating activation energies. For example, in syntheses involving C-H activation or cross-coupling reactions to introduce the bromine or carboxamide functionalities, computational modeling can clarify the role of catalysts and the feasibility of different mechanistic pathways. bldpharm.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, which is particularly useful for understanding its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.
Conformational Analysis: For this compound, MD simulations can explore the rotational freedom around the C2-C(O) bond of the carboxamide group. This would reveal the preferred conformations of the carboxamide moiety relative to the benzofuran plane and the energetic barriers between different conformations.
Intermolecular Interactions: MD simulations are also crucial for studying how this compound interacts with its environment. In a biological context, if this molecule were to be investigated as a potential drug candidate, MD simulations could model its interaction with a target protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding. nih.gov
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. The electronic environment of each nucleus, influenced by the bromo and carboxamide groups, will determine its chemical shift.
Vibrational Spectroscopy: The theoretical vibrational frequencies (infrared and Raman spectra) can also be calculated. These calculations help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic frequencies for the C=O, N-H, and C-Br stretching modes would be of particular interest.
Future Directions in 3 Bromo 1 Benzofuran 2 Carboxamide Research
Development of Novel and Sustainable Synthetic Methodologies for Benzofuran-2-carboxamides
The synthesis of benzofuran-2-carboxamides is an area of active research, with a growing emphasis on modularity, efficiency, and sustainability. diva-portal.org A highly modular synthetic route has been developed that combines 8-aminoquinoline (B160924) (8-AQ) directed C–H arylation with a one-pot, two-step transamidation procedure. nih.govdiva-portal.org This strategy allows for the efficient installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran (B130515) scaffold using palladium catalysis. nih.govnih.gov The subsequent transamidation provides access to a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives in good to excellent yields. nih.gov
The development of "green" and environmentally benign approaches is also a key focus. nih.govacs.org Methodologies utilizing eco-friendly deep eutectic solvents (DES) and copper iodide as a catalyst for the one-pot synthesis of benzofuran derivatives have been reported. nih.govacs.org These methods align with the principles of sustainable chemistry by reducing hazardous waste and improving energy efficiency.
Future research will likely focus on expanding the substrate scope of these reactions and developing new catalytic systems that are more economical and environmentally friendly. acs.orgresearchgate.net This includes the use of earth-abundant metals and photocatalytic methods. nih.gov The development of synthetic routes that allow for the late-stage functionalization of complex molecules is also a high-priority target, as it would enable the rapid generation of diverse compound libraries for biological screening. nih.govdiva-portal.org
Table 1: Comparison of Modern Synthetic Strategies for Benzofuran Derivatives
| Methodology | Key Features | Catalyst/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Directed C–H Arylation & Transamidation | Modular, three-step synthesis from benzofuran-2-carboxylic acid. | Pd catalyst, 8-aminoquinoline (8-AQ) directing group. | High efficiency, access to diverse C3-substituted products. | nih.govchemrxiv.orgdiva-portal.org |
| One-Pot DES Synthesis | Environmentally benign, one-pot reaction. | Copper iodide (catalyst), Deep Eutectic Solvent (DES). | Eco-friendly, good to excellent yields. | nih.govacs.org |
| Palladium-Catalyzed Carbonylative Cyclization | Facile construction of benzofuran-3-carboxamides. | Activated carbon fibers supported palladium. | Efficient, easily separable catalyst. | acs.org |
| Transition-Metal-Free Synthesis | From benzothiophenes and phenols via sulfoxide reactivity. | Interrupted Pummerer reaction and semanticscholar.orgsemanticscholar.org sigmatropic rearrangement. | Avoids transition metals, provides C3-arylated benzofurans. | nih.gov |
Exploration of Undiscovered Reactivity Profiles of the C3-Bromo Moiety
The bromine atom at the C3 position of the benzofuran ring is a versatile synthetic handle, making 3-bromo-1-benzofuran-2-carboxamide an excellent substrate for a variety of transformations. nbinno.com Its inherent reactivity is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nbinno.comresearchgate.net
Future research will aim to uncover new reactivity patterns beyond these established methods. This includes exploring novel coupling partners and catalytic systems to forge bonds that are traditionally difficult to construct. The C3-bromo moiety can be leveraged in reactions such as:
Suzuki, Stille, and Heck couplings to introduce diverse aryl, heteroaryl, and vinyl substituents. nbinno.com
Buchwald-Hartwig amination to install various amine functionalities.
Sonogashira coupling to append alkyne groups, which can serve as precursors for further transformations. mdpi.com
The tolerance of the C3-bromo group in other reactions, such as C2-arylations, has been noted in analogous benzothiophene systems, suggesting a potential for sequential, site-selective functionalization. researchgate.net Investigating the interplay between the C2-carboxamide and the C3-bromo group could lead to the development of novel intramolecular cyclization strategies, providing rapid access to complex polycyclic architectures. Furthermore, exploring the conversion of the C-Br bond to an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) could open up pathways for reactions with a wide range of electrophiles.
Advanced Mechanistic Studies Utilizing State-of-the-Art Spectroscopic and Computational Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. researchgate.net Future research on this compound and its derivatives will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry. tus.ac.jp
Spectroscopic Techniques: In-situ monitoring of reactions using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can provide valuable information about reaction kinetics, intermediates, and byproduct formation. These empirical data are essential for validating proposed mechanistic pathways.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, calculating transition state energies, and explaining observed regioselectivity and stereoselectivity. tus.ac.jp For instance, computational studies can elucidate the role of ligands in palladium-catalyzed reactions or explain the mechanism of novel rearrangements, such as the charge-accelerated sigmatropic rearrangement observed in some benzofuran syntheses. tus.ac.jpbioengineer.org
By combining experimental and theoretical approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of the this compound core. This knowledge will be instrumental in developing more selective, higher-yielding, and sustainable synthetic protocols.
Strategic Applications as Chemical Building Blocks for Complex Organic Architectures
This compound is a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. nbinno.comtus.ac.jp The benzofuran core is a common feature in many natural products and biologically active compounds. rsc.org
The strategic placement of the bromo and carboxamide functionalities allows for orthogonal chemical modifications. The C3-bromo group serves as an anchor point for cross-coupling reactions, while the C2-carboxamide can be modified through various amide coupling protocols or serve as a directing group for reactions at other positions on the benzofuran scaffold. nih.govnbinno.com This dual functionality enables a modular approach to the synthesis of highly substituted benzofurans. tus.ac.jpbioengineer.org
Future applications will focus on incorporating this building block into the total synthesis of complex natural products. rsc.org Its structure can be strategically embedded within larger molecules to impart specific biological activities or material properties. tus.ac.jp For example, the synthesis of novel benzofuran derivatives could lead to the development of new anticancer agents, antibiotics, or fluorescent materials. tus.ac.jpnih.govrsc.org The ability to generate diverse libraries of complex molecules from this versatile starting material is a key driver for future research in drug discovery and materials science. nih.govdiva-portal.org
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 8-aminoquinoline (8-AQ) |
| Amiodarone |
| Dronedarone |
| Methoxsalen |
| Vilazodone |
| Cicerfuran |
| Conocarpan |
| Ailanthoidol |
| Moracin D |
| BNC105 |
| Benzbromarone |
| Saprisartan |
| Angelicin (B190584) |
| Psoralen |
| 8-methoxypsoralen |
| Coumestrol |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-Bromo-1-benzofuran-2-carboxamide, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves bromination of benzofuran-2-carboxamide precursors. Key steps include:
- Pd-catalyzed C-H functionalization for regioselective bromination at the 3-position .
- Transamidation reactions to introduce the carboxamide group, using activating agents like EDCI/HOBt in anhydrous DMF .
- Optimization via factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) to maximize yield and minimize side products .
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and isotopic patterns characteristic of bromine .
- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The 3-bromo group reacts with aryl boronic acids under Pd(PPh) catalysis (e.g., KCO/dioxane, 80°C) to form biaryl derivatives .
- Nucleophilic Substitution : Bromine can be replaced by amines (e.g., piperazine derivatives) in DMF at elevated temperatures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., kinases) based on the bromine’s steric/electronic effects .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) with IC determination via MTT assay. Compare with non-brominated analogs to isolate bromine’s role .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere purity, catalyst batch variability) .
- Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to confirm regioisomer assignments .
- Collaborative Validation : Cross-reference with independent labs or databases (e.g., CAS RN cross-check) .
Q. How can computational modeling predict the environmental impact or degradation pathways of this compound?
- Methodological Answer :
- DFT Calculations : Simulate hydrolysis pathways (e.g., bromine displacement by water) using Gaussian 09 with B3LYP/6-31G* basis set .
- Ecotoxicity Prediction : Apply EPI Suite to estimate biodegradation half-life and LC for aquatic organisms .
Q. What advanced techniques elucidate solid-state interactions or polymorphic forms of this compound?
- Methodological Answer :
- X-ray Diffraction (SCXRD) : Resolve crystal packing and hydrogen-bonding networks (amide group as H-bond donor) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- Dynamic Vapor Sorption (DVS) : Study hygroscopicity to inform formulation strategies .
Theoretical and Methodological Frameworks
Q. How should researchers integrate theoretical frameworks (e.g., conceptual models of halogen bonding) into experimental designs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
